1-(2-Amino-4-methoxyphenyl)piperidin-3-ol
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Overview
Description
1-(2-Amino-4-methoxyphenyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst can form 3-arylpiperidines in high yield . Additionally, the synthesis of substituted piperidines often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, typically involve scalable and cost-effective processes. These methods may include multicomponent reactions and the use of efficient catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-methoxyphenyl)piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, rhodium) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)piperidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Amino-4-methoxyphenyl)piperidin-3-ol include other piperidine derivatives, such as:
- 1-(4-Methoxyphenyl)piperidin-3-ol
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)piperidin-3-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-10-4-5-12(11(13)7-10)14-6-2-3-9(15)8-14/h4-5,7,9,15H,2-3,6,8,13H2,1H3 |
InChI Key |
MVFJGUGAOBQGIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC(C2)O)N |
Origin of Product |
United States |
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